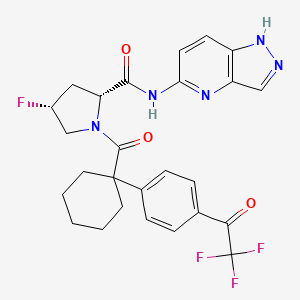

Ep300/CREBBP-IN-3

Description

Physiological Roles of EP300 and CREBBP Acetyltransferases

These acetyltransferases are involved in a multitude of fundamental cellular processes, underscoring their importance in maintaining cellular homeostasis.

EP300 and CREBBP are master regulators of gene transcription. They interact with a vast number of transcription factors, bridging them to the basal transcriptional machinery to activate gene expression. researchgate.netmedchemexpress.cn Their function is critical for the expression of genes involved in various signaling pathways.

A canonical function of EP300 and CREBBP is the acetylation of histone H3 at lysine (B10760008) 18 (H3K18Ac) and lysine 27 (H3K27Ac). stjude.orgmedchemexpress.cn These histone marks are associated with the activation of enhancers and promoters, leading to a more relaxed chromatin structure that facilitates transcription. stjude.orgmedchemexpress.cn Inhibition of EP300/CREBBP has been shown to lead to a significant reduction in the levels of H3K27ac. chemsrc.com

Beyond histones, EP300 and CREBBP acetylate a wide array of non-histone proteins, including transcription factors. researchgate.netmedchemexpress.com This acetylation can modulate the activity, stability, and localization of these proteins, thereby influencing their regulatory functions.

The regulatory functions of EP300 and CREBBP extend to critical cellular processes such as cell proliferation, differentiation, apoptosis, and DNA repair. medchemexpress.comnih.govnih.gov They are also essential for normal hematopoiesis, the process of blood cell formation. medchemexpress.comnih.gov Their involvement in such a wide range of activities highlights their significance in normal development and cellular function. nih.gov

Dysregulation of EP300 and CREBBP in Pathological States

Given their central role in cellular regulation, it is not surprising that the dysregulation of EP300 and CREBBP is implicated in various diseases, including cancer.

Genetic alterations, including mutations in the CREBBP and EP300 genes, are frequently observed in a variety of hematological malignancies and solid tumors. medchemexpress.comresearchgate.net These mutations can lead to a loss of function of the acetyltransferase domain, which in turn disrupts normal gene expression patterns and can contribute to the development and progression of cancer. researchgate.net In some cancers, the malignant cells become dependent on the remaining activity of these enzymes, presenting a therapeutic vulnerability. chemsrc.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C26H25F4N5O3 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

(2R,4R)-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)-1-[1-[4-(2,2,2-trifluoroacetyl)phenyl]cyclohexanecarbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H25F4N5O3/c27-17-12-20(23(37)33-21-9-8-18-19(32-21)13-31-34-18)35(14-17)24(38)25(10-2-1-3-11-25)16-6-4-15(5-7-16)22(36)26(28,29)30/h4-9,13,17,20H,1-3,10-12,14H2,(H,31,34)(H,32,33,37)/t17-,20-/m1/s1 |

InChI Key |

KBEWWRZSPXHLHF-YLJYHZDGSA-N |

Isomeric SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)C(=O)C(F)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)C(=O)C(F)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |

Origin of Product |

United States |

Ep300/crebbp in 3 As a Chemical Probe for Ep300/crebbp Modulation

Identification and Characterization of Ep300/CREBBP-IN-3 as an Inhibitor

This compound is a potent inhibitor of the homologous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP). medchemexpress.com This compound was identified as "Example 61" in patent literature, specifically JPWO2018235966A1. medchemexpress.com Biochemical assays have demonstrated its inhibitory activity against both enzymes, with reported half-maximal inhibitory concentration (IC₅₀) values of 0.056 μM (56 nM) for EP300 and 0.095 μM (95 nM) for CREBBP. medchemexpress.com

Further characterization has shown that this compound can effectively inhibit intracellular histone acetylation, a key marker of EP300/CREBBP activity. medchemexpress.com Specifically, it has been shown to inhibit the acetylation of histone H3 at lysine (B10760008) 27 (H3K27Ac) in cells with an IC₅₀ of 0.021 μM (21 nM). medchemexpress.com The development of such inhibitors is driven by the crucial role of EP300 and CREBBP as master transcriptional co-activators, whose dysregulation is implicated in various diseases, particularly cancer. nih.govnih.gov

Comparative Analysis with Other EP300/CREBBP Inhibitors

The field of EP300/CREBBP inhibition has seen the emergence of several chemical probes, each with distinct characteristics. nih.govnih.gov A comparative analysis of this compound with other prominent inhibitors is essential for understanding its utility as a research tool. Over the last decade, three major molecular scaffolds have become precedent in the development of drug-like EP300/CREBBP inhibitors: the indane spiro-oxazolidinedione (represented by A-485), the spiro-hydantoin (represented by iP300w), and the aminopyridine (represented by CPI-1612). nih.govnih.govnih.govacs.org

Biochemical Potency and Selectivity Profiling

A critical aspect of a chemical probe's utility is its potency and selectivity. The inhibitory potency of EP300/CREBBP inhibitors is often compared using their IC₅₀ values. However, a unifying feature of many of these inhibitors, including A-485, iP300w, and CPI-1612, is that they are competitive with the cofactor acetyl-CoA. nih.govnih.gov This means their apparent potency can vary significantly depending on the acetyl-CoA concentration used in the biochemical assay. nih.govnih.gov

Comparative studies performed under standardized conditions provide the most reliable assessment. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using low, near-Kₘ concentrations of acetyl-CoA (50 nM), CPI-1612 was the most potent inhibitor, followed by iP300w, and then A-485. nih.govnih.gov When tested at higher, more physiologically relevant acetyl-CoA concentrations (5 μM), the potency of all compounds decreased, but the rank order remained the same. nih.govnih.gov A-485's potency was most significantly affected by the higher acetyl-CoA concentration. nih.gov

Regarding selectivity, inhibitors like A-485 and CPI-1612 have been profiled against other HATs and have shown high selectivity for EP300/CREBBP. probechem.comchemicalprobes.org For instance, A-485 did not significantly inhibit other HAT family members like PCAF, HAT1, or TIP60 at concentrations up to 10 μM. chemicalprobes.org Similarly, CPI-1612 showed no inhibitory activity against a panel of seven other HATs. probechem.com

Interactive Table: Comparative Biochemical Potency of EP300/CREBBP Inhibitors

| Compound | EP300 IC₅₀ (nM) | CREBBP IC₅₀ (nM) | Assay Conditions / Notes |

| This compound | 56 medchemexpress.com | 95 medchemexpress.com | Data from patent literature. |

| A-485 | 9.8 medchemexpress.comtocris.com | 2.6 medchemexpress.comtocris.com | Against BHC domain. Another study reported 44.8 nM for EP300 at 50 nM acetyl-CoA. nih.govnih.gov |

| iP300w | 19 probechem.com | - | Another study reported 15.8 nM for EP300 at 50 nM acetyl-CoA. nih.govnih.gov |

| CPI-1612 | <0.5 medchemexpress.com | 2.9 medchemexpress.com | For full-length proteins. Another study reported 10.7 nM for EP300 at 50 nM acetyl-CoA. nih.govnih.gov |

Distinct Molecular Scaffolds and Chemical Probes

The chemical structures of EP300/CREBBP inhibitors are diverse, leading to different properties and potential for optimization. nih.govnih.gov

A-485 : This inhibitor is based on an indane spiro-oxazolidinedione scaffold. nih.govnih.gov It was one of the first potent, selective, and drug-like catalytic inhibitors of p300/CBP to be widely available and has been used extensively in research. nih.gov

iP300w : Belonging to the spiro-hydantoin class, iP300w represents a medicinal chemistry optimization of the A-485 scaffold, featuring several heteroatom replacements and an inverted stereocenter. nih.gov

CPI-1612 : This compound features an aminopyridine core. nih.govnih.gov It is a chemically distinct acetyl-CoA competitive inhibitor with superior potency compared to A-485 in both biochemical and cellular assays. researchgate.net

This compound : While a detailed public analysis of its scaffold in peer-reviewed literature is not as extensive as for the others, its structure is defined within the patent it originates from. medchemexpress.com

The existence of these structurally distinct molecules provides valuable tools for researchers. nih.govresearchgate.net Using multiple probes with different scaffolds that produce the same biological effect can increase confidence that the observed phenotype is due to on-target inhibition of EP300/CREBBP. nih.gov

Interactive Table: Molecular Scaffolds of EP300/CREBBP Inhibitors

| Compound | Core Molecular Scaffold | Key Structural Features |

| This compound | Defined in patent JPWO2018235966A1 medchemexpress.com | Data not extensively published in peer-reviewed literature. |

| A-485 | Indane spiro-oxazolidinedione nih.govnih.gov | First widely used potent and selective chemical probe for p300/CBP. nih.gov |

| iP300w | Spiro-hydantoin nih.govnih.gov | An evolution of the A-485 scaffold with heteroatom substitutions. nih.gov |

| CPI-1612 | Aminopyridine nih.govnih.gov | Highly potent and chemically differentiated from the spirocyclic inhibitors. researchgate.net |

Advanced Research Methodologies Applied to Ep300/crebbp in 3 Studies

Genomic and Epigenomic Profiling

Comprehensive genomic and epigenomic profiling is crucial for understanding how small molecule inhibitors impact cellular function at the molecular level. However, based on currently available public domain research, specific studies detailing the use of Chromatin Immunoprecipitation Sequencing (ChIP-seq), RNA Sequencing (RNA-seq), or Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) for the compound EP300/CREBBP-IN-3 have not been identified.

There is no publicly available research data on the use of ChIP-seq to specifically analyze histone modifications or protein binding profiles following treatment with this compound.

There is no publicly available research data detailing global transcriptional changes through RNA-seq analysis in response to treatment with this compound.

There is no publicly available research data on the application of ATAC-seq to study changes in chromatin accessibility landscape upon treatment with this compound.

Proteomic and Functional Assays

Functional assays have been instrumental in quantifying the biological effects of this compound on cell viability and its direct biochemical activity against its target enzymes.

The impact of this compound on cell growth has been evaluated in cancer cell lines. Specifically, the growth inhibition potential of this compound was assessed, with GI50 values determined for the LK2 and TE-8 cell lines. After a three-day incubation period, this compound demonstrated inhibitory effects on the growth of these cells. medchemexpress.com The GI50 for the LK2 cell line was recorded at 148.858 µM, while for the TE-8 cell line, it was 215.717 µM. medchemexpress.com

| Cell Line | GI50 (µM) | Treatment Duration |

|---|---|---|

| LK2 | 148.858 | 3 days |

| TE-8 | 215.717 | 3 days |

Biochemical assays have confirmed that this compound is a potent inhibitor of the acetyltransferase activity of both EP300 and CREBBP. The half-maximal inhibitory concentrations (IC50) were determined to be 0.056 µM for EP300 and 0.095 µM for CREBBP. medchemexpress.com Furthermore, its activity within a cellular context was demonstrated by its ability to inhibit intracellular H3K27 acetylation with an IC50 of 0.021 µM. medchemexpress.com

| Target | IC50 (µM) | Assay Type |

|---|---|---|

| EP300 | 0.056 | Biochemical |

| CREBBP | 0.095 | Biochemical |

| Intracellular H3K27Ac | 0.021 | Cellular |

CRISPR-Based Gene Perturbation Studies (e.g., CRISPR-Dropout Screening)

CRISPR-based gene perturbation technologies, particularly CRISPR-Cas9 knockout screens, have been instrumental in uncovering the genetic dependencies and synthetic lethal interactions related to the EP300 and CREBBP genes. nih.govmit.edu These genome-wide screens are designed to identify genes that are essential for the survival and proliferation of cancer cells. researchgate.net

In the context of diffuse large B-cell lymphoma (DLBCL), a genome-wide CRISPR-Cas9 knockout screen was performed on the RC-K8 cell line. nih.govresearchgate.net This study identified a significant dependency on CREBBP. nih.gov Further investigation revealed that this dependency was linked to a balanced translocation that disrupts the EP300 gene, resulting in a truncated protein lacking the crucial histone acetyltransferase (HAT) domain. nih.govresearchgate.net This finding points to a synthetic lethal relationship between CREBBP and EP300, where cells with a loss-of-function mutation in one gene become critically dependent on the function of the other. nih.govbiorxiv.org

This synthetic lethality was validated by re-evaluating previously published CRISPR-Cas9 screen data, which confirmed that cancer cell lines with CREBBP mutations or copy number loss are highly sensitive to EP300 knockout. biorxiv.orgresearchgate.net Similarly, CRISPR-Cas9-mediated knockout of EP300 in MYCN-amplified neuroblastoma cell lines, such as Kelly and BE2C, led to a significant reduction in H3K27ac levels, a marker for active enhancers and promoters, demonstrating the cell's reliance on EP300 for this critical epigenetic modification. nih.gov These studies underscore the power of CRISPR-dropout screening to identify specific vulnerabilities in cancer cells, providing a strong rationale for targeting EP300 with inhibitors in CREBBP-mutant lymphomas. nih.govnih.gov

Table 1: Findings from CRISPR-Based Studies on EP300/CREBBP

| Study Focus | Cell Line(s) | Key CRISPR Finding | Implication | Source(s) |

|---|---|---|---|---|

| DLBCL Genetic Dependencies | RC-K8 | Identified CREBBP as a top essential gene. | Revealed synthetic lethality due to a co-occurring EP300 translocation. | nih.govresearchgate.net |

| Validation of Synthetic Lethality | Pan-cancer and DLBCL cell lines | Cell lines with CREBBP mutations or loss show dependency on EP300. | Supports targeting EP300 in CREBBP-deficient cancers. | biorxiv.orgresearchgate.net |

| Neuroblastoma Dependencies | Kelly, BE2C | Knockout of EP300, but not CREBBP, profoundly reduced H3K27ac levels. | Demonstrates a non-redundant role for EP300 in maintaining the enhancer landscape in this cancer type. | nih.gov |

Immunoblotting and Protein Level Quantification

Immunoblotting, also known as Western blotting, is a fundamental technique used to detect and quantify specific proteins within a sample. In studies involving EP300 and CREBBP, this method is routinely employed to verify the effects of genetic manipulations and to assess the levels of these proteins and their downstream targets.

For instance, following CRISPR-Cas9-mediated gene disruption of EP300 in DLBCL cell lines, immunoblot analysis was used to confirm the efficient deletion of the EP300 protein. nih.gov The results showed a marked reduction in EP300 protein levels in the cells treated to induce the knockout compared to control cells. nih.govcellcentric.com This technique also allows for the quantification of protein levels, where the intensity of the protein band is measured and often normalized to a loading control (like α-Tubulin) to ensure equal protein loading across samples. nih.govcellcentric.com

Furthermore, immunoblotting is crucial for examining the functional consequences of EP300/CREBBP loss. Researchers have used it to monitor the levels of histone acetylation marks, such as H3K27Ac and H3K18Ac, which are direct targets of EP300/CREBBP's acetyltransferase activity. nih.gov In small cell lung cancer (SCLC) cell lines, knockdown of CREBBP via short hairpin RNAs (shRNAs) was confirmed by immunoblotting, which showed a decrease in CREBBP protein levels. researchgate.net This reduction was then correlated with functional assays assessing histone acetylation. researchgate.net These applications demonstrate that immunoblotting is an indispensable tool for validating experimental models and quantifying the molecular changes associated with EP300/CREBBP function and inhibition.

Protein Acetylation Profiling

EP300 and its paralog CREBBP are master regulators of protein acetylation, modifying both histone and non-histone proteins to control gene expression and other cellular processes. researchgate.netnih.gov Profiling the changes in protein acetylation is therefore a direct way to measure the functional activity of these enzymes and the efficacy of their inhibitors.

The catalytic activity of EP300/CREBBP is particularly associated with the acetylation of histone H3 at lysines 18 and 27 (H3K18Ac and H3K27Ac), marks linked to transcriptional activation. researchgate.netnih.govebi.ac.uk Studies have shown that the loss of EP300 or CREBBP leads to a significant decrease in these specific histone marks. nih.govnih.gov For example, in neuroblastoma cells, the knockout of EP300 resulted in a profound reduction of H3K27ac levels. nih.gov Similarly, in B cells, the combined loss of Crebbp and Ep300 was monitored by analyzing H3K27Ac and H3K18Ac levels. nih.gov

Beyond histones, EP300/CREBBP acetylates a vast number of non-histone proteins, acting as a network hub that interacts with over 400 protein partners. aging-us.com The development of selective small-molecule inhibitors for EP300/CREBBP has enabled researchers to probe these functions pharmacologically. Cellular assays evaluating these inhibitors often involve measuring their impact on histone acetylation. researchgate.net The inhibition of histone acetylation by these compounds generally aligns with their biochemical potencies, confirming an on-target mechanism of action. researchgate.net This approach of profiling histone acetylation provides a clear and functionally relevant readout of EP300/CREBBP activity in a cellular context.

Bioinformatics and Computational Analyses

Gene Set Enrichment Analysis (GSEA) and Pathway Analysis

Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. In the study of EP300/CREBBP, GSEA is a powerful tool to understand the broad functional consequences of their inhibition or deletion.

For example, when studying the distinct roles of Crebbp and Ep300 in germinal center (GC) B cells, researchers performed transcriptomic analysis on cells lacking one of the two proteins. nih.govcellcentric.com GSEA revealed that the loss of Ep300 preferentially affected genes associated with the dark zone (DZ) of the germinal center and those involved in the cell cycle and DNA replication. nih.govcellcentric.com In contrast, the loss of Crebbp significantly decreased the expression of genes associated with the light zone (LZ). nih.govcellcentric.com

In another study involving neuroblastoma cells, RNA-sequencing was performed on cells treated with an EP300-selective degrader versus a catalytic inhibitor (A485). nih.gov GSEA of the results demonstrated a significant enrichment of the "apoptosis" gene set in cells treated with the degrader compared to those treated with the inhibitor, explaining the different cellular outcomes observed. nih.gov GSEA has also been used to identify pathways affected by CREBBP knockout in pro-B lymphocytes, revealing its role in B-cell receptor (BCR) signaling, which is crucial for B-cell homeostasis. gsea-msigdb.org These examples highlight how GSEA provides crucial insights into the high-level biological functions and pathways regulated by EP300/CREBBP.

Analysis of Public Genomic Databases (e.g., TCGA, ICGC)

Public genomic databases such as The Cancer Genome Atlas (TCGA) and the International Cancer Genome Consortium (ICGC) are invaluable resources for studying the role of specific genes in cancer. By analyzing the vast amounts of data in these repositories, researchers can determine the frequency and type of genetic alterations in genes like EP300 and CREBBP across a wide spectrum of human malignancies.

Analysis of these databases has revealed that mutations in CREBBP and EP300 are recurrent in various cancers, particularly in hematological malignancies like follicular lymphoma (FL) and DLBCL. biorxiv.orgnih.gov Interestingly, in these lymphomas, the genetic alterations affecting CREBBP and EP300 are largely non-overlapping, which supports the synthetic lethal relationship identified in functional studies. nih.gov Curated mutation data from over 1,000 FL and 3,000 DLBCL tumors show that CREBBP mutations are highly frequent, occurring in over 60% of FL cases. biorxiv.org Most of these are missense mutations within the catalytic lysine (B10760008) acetyltransferase (KAT) domain. biorxiv.org

These databases also provide messenger RNA (mRNA) expression data. In studies of head and neck squamous cell carcinoma, data from the TCGA portal showed increased expression of both CREBBP and EP300 in tumor tissues compared to normal tissues. researchgate.net Similarly, a retrospective analysis of grade-3 glioma patients found that higher mRNA expression levels of CREBBP and EP300 were significantly associated with larger tumor volumes. nih.govnih.gov This use of public databases allows researchers to establish the clinical relevance of their findings and to generate new hypotheses based on large-scale patient data.

Table 2: Summary of EP300/CREBBP Alterations from Public Databases

| Cancer Type | Database/Source | Key Finding | Source(s) |

|---|---|---|---|

| Follicular Lymphoma (FL) | Curated mutation data | CREBBP is mutated in ~60% of cases, primarily missense mutations in the KAT domain. | biorxiv.org |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Curated mutation data | CREBBP is mutated in ~14% of cases. | biorxiv.org |

| FL and DLBCL | Genomic studies | Mutations in CREBBP and EP300 are largely mutually exclusive. | nih.gov |

| Head and Neck Squamous Cell Carcinoma | TCGA | Increased mRNA expression of CREBBP and EP300 in tumor vs. normal tissue. | researchgate.net |

| Grade-3 Glioma | Retrospective clinical analysis | Higher mRNA expression of CREBBP and EP300 correlates with larger tumor volume. | nih.govnih.gov |

Network Inference and Regulatory Network Construction

Gene regulatory networks (GRNs) represent the complex web of interactions among genes and their regulators, such as transcription factors. aaai.org Inferring these networks computationally from gene expression data is a key goal of systems biology. researchgate.net In the context of EP300/CREBBP, which are critical transcriptional co-activators, understanding their role within these networks is essential.

Recent studies have investigated how domain-specific inhibition of EP300/CBP affects transcriptional networks in cancer. nih.gov EP300 and CBP coordinate gene transcription by binding to acetylated histones at enhancer sites via their bromodomains (BRDs) and establishing further acetylation marks with their HAT domains. nih.gov A study in Group 3 medulloblastoma (G3MB) demonstrated that targeting the EP300/CBP bromodomain led to a collapse of the transcriptional dependency network in these cancer cells. nih.gov This suggests a selective role for this specific domain in maintaining the regulatory circuits that G3MB depends on for survival. nih.gov

The inference of these networks often involves integrating gene expression data with prior knowledge of network structures, such as known transcription factor-target interactions. researchgate.net Advanced methods, including those based on deep learning and transformer models, are being developed to improve the accuracy of GRN inference from complex datasets like single-cell RNA sequencing. aaai.orgarxiv.org Applying such methods to data from cells treated with EP300/CREBBP inhibitors can help to precisely map the downstream regulatory consequences of their inhibition and identify key nodes in the network that are critical for the cancer phenotype.

Future Directions and Emerging Research Avenues

Elucidating Specificity and Redundancy of EP300 vs. CREBBP Inhibition

EP300 and CREBBP are highly homologous proteins, sharing significant structural and functional similarities, which has often led to the assumption of their interchangeability. mdpi.comcellcentric.com However, mounting evidence suggests that despite their redundancy in some cellular contexts, they also possess distinct, non-redundant functions. cellcentric.combiorxiv.orgbiorxiv.org Future research will need to dissect these specific roles to develop more targeted and effective therapies.

While often treated as functionally equivalent, studies have revealed that EP300 and CREBBP can have different effects on gene expression and cellular processes. For instance, in murine germinal center (GC) B-cells, compound conditional knock-out studies have hinted at non-redundant functions. biorxiv.org Deletion of Ep300 but not Crebbp has been shown to impair the fitness of GC B cells in vivo. cellcentric.comnih.gov Conversely, in certain cancer models, such as anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL), EP300, but not CREBBP, directly modulates key oncogenic networks. nih.gov These findings underscore the importance of developing paralog-specific inhibitors to minimize off-target effects and enhance therapeutic efficacy.

The development of inhibitors with varying degrees of selectivity for EP300 versus CREBBP is a crucial step in this direction. While many current inhibitors target both paralogs, subtle differences in their molecular architecture can be exploited. biorxiv.org For example, the HAT domains of EP300 and CREBBP are 88% identical and 93% homologous, while their bromodomains share even higher similarity. biorxiv.org Despite this, some compounds show preferential activity. For instance, the potent inhibitor CPI-1612 displays a slight biochemical selectivity for EP300 over CREBBP. biorxiv.org This narrow window of selectivity provides a starting point for designing next-generation inhibitors with greater paralog specificity.

A key challenge in this area is the phenomenon of synthetic lethality, where the loss of one paralog makes cells dependent on the other. This has been observed in CREBBP-mutant diffuse large B-cell lymphoma (DLBCL) cells, which become dependent on EP300 activity. nih.gov This dependency can be therapeutically exploited with EP300 inhibitors. nih.gov Conversely, cancers with loss-of-function EP300 mutations may be sensitive to CREBBP inhibition. google.com Understanding the specific contexts in which this paralog dependency exists will be critical for patient stratification and personalized medicine.

Table 1: Investigating EP300 vs. CREBBP Specificity

| Research Area | Key Findings | Future Implications |

|---|---|---|

| Genetic Studies | Deletion of Ep300 impairs germinal center B-cell fitness more than Crebbp deletion. cellcentric.comnih.gov | Highlights non-redundant roles and the need for paralog-specific targeting. |

| Inhibitor Selectivity | CPI-1612 shows slight biochemical selectivity for EP300 over CREBBP. biorxiv.org | Provides a chemical scaffold for developing more selective inhibitors. |

| Synthetic Lethality | CREBBP-mutant lymphomas are dependent on EP300 activity. nih.gov | Offers a therapeutic strategy for specific cancer subtypes. |

| Domain-Specific Roles | The bromodomains of EP300 and CREBBP are critical for sustaining the proliferation of certain cancer cells. aacrjournals.org | Suggests that targeting specific domains may be a viable therapeutic approach. |

Targeting EP300/CREBBP in Other Disease Contexts Beyond Cancer

While the primary focus of EP300/CREBBP inhibitor development has been on oncology, their regulatory roles in a multitude of cellular processes suggest broader therapeutic potential. Emerging research is beginning to explore the involvement of these acetyltransferases in a variety of non-cancerous conditions.

Neurological Disorders: Dysregulation of histone acetylation has been implicated in several neurodegenerative diseases, including Alzheimer's disease. biorxiv.orgnih.gov Studies have shown that EP300/CBP activity is linked to genes involved in Alzheimer's disease pathways. nih.govbiorxiv.org Knockdown of EP300 or CBP in neuronal models has been shown to affect the expression of genes that compensate for increased amyloid-β load. biorxiv.org Furthermore, the EP300/CBP inhibitor PF-CBP1 has been shown to downregulate RGS4 expression in cortical neurons, suggesting potential applications in neurological disorders like epilepsy and Parkinson's disease. medchemexpress.com

Cardiovascular Diseases: EP300 plays a significant role in cardiac pathophysiology. Increased levels of p300 are associated with cardiac hypertrophy and fibrosis. aginganddisease.org Inhibitors of EP300, such as L002 and C646, have demonstrated the ability to reverse cardiac hypertrophy and fibrosis in preclinical models. mdpi.comaginganddisease.org Curcumin, a natural compound that inhibits EP300/CBP HAT activity, has also been shown to suppress the development of left ventricular hypertrophy. mdpi.com

Inflammatory Diseases: The involvement of EP300/CREBBP in regulating inflammatory responses opens up avenues for their use in treating inflammatory conditions. The inhibitor PF-CBP1 has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IFN-β in macrophages. medchemexpress.com This suggests that targeting EP300/CREBBP could be a viable strategy for a range of inflammatory disorders.

Table 2: EP300/CREBBP in Non-Cancerous Diseases

| Disease Area | Role of EP300/CREBBP | Therapeutic Potential |

|---|---|---|

| Alzheimer's Disease | Regulates genes involved in amyloid-β pathways. biorxiv.orgnih.gov | Potential to modulate disease-related gene expression. |

| Cardiac Hypertrophy | Increased p300 levels are associated with hypertrophy and fibrosis. aginganddisease.org | Inhibitors like L002 and C646 show reversal of pathology. mdpi.comaginganddisease.org |

| Inflammation | Modulates the expression of pro-inflammatory cytokines. medchemexpress.com | Inhibitors may reduce inflammation in various disorders. |

Investigation of EP300/CREBBP Activators for Loss-of-Function Mutations

While much of the research has focused on inhibiting the catalytic activity of EP300/CREBBP, a countervailing strategy is emerging: the activation of these enzymes. This approach is particularly relevant for diseases caused by loss-of-function mutations in CREBBP or EP300, such as Rubinstein-Taybi syndrome and certain cancers. nih.gov

In many cases, these diseases arise from monoallelic mutations, meaning one functional copy of the gene remains. biorxiv.org Pharmacological activation of the remaining functional allele presents a promising therapeutic strategy. biorxiv.orgbiorxiv.org The development of small molecule activators of EP300/CREBBP is a key area of future research.

One such activator, YF2, has shown promise in preclinical models of lymphoma with CREBBP/EP300 mutations. biorxiv.orgbiorxiv.org YF2 has been shown to allosterically activate CREBBP/p300, leading to increased auto-acetylation and activation of the enzyme. biorxiv.orgbiorxiv.org In lymphoma cell lines with HAT mutations, YF2 induces selective cytotoxicity and activates immunological pathways. biorxiv.orgbiorxiv.org Another compound, CTPB, has been identified as an activator of p300. nih.govashpublications.org These early-stage activators provide a proof-of-concept for this therapeutic approach.

The development of more potent and specific activators will require a deep understanding of the allosteric regulation of EP300 and CREBBP. Identifying the binding sites of these activators and elucidating their mechanism of action will be crucial for optimizing their therapeutic potential. ashpublications.org

Table 3: EP300/CREBBP Activators

| Compound | Mechanism of Action | Therapeutic Application |

|---|---|---|

| YF2 | Allosteric activator of CREBBP/p300. biorxiv.orgbiorxiv.org | Treatment of lymphomas with CREBBP/EP300 loss-of-function mutations. biorxiv.orgbiorxiv.org |

| CTPB | Activator of p300 HAT activity. nih.govashpublications.org | Potential for treating cancers with p300 haploinsufficiency. |

Advanced Drug Delivery and Targeted Strategies (Preclinical)

A significant challenge in the clinical translation of EP300/CREBBP inhibitors is the potential for on-target toxicity due to the ubiquitous role of these enzymes in normal cellular function. rsc.org Advanced drug delivery and targeted strategies are being explored in preclinical settings to broaden the therapeutic window of these potent molecules. nih.govbiorxiv.orgresearchgate.net

One promising approach is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. mdpi.com Degraders targeting EP300/CREBBP, such as dCBP-1 and JQAD1, have shown higher activity compared to traditional inhibitors in some models. mdpi.com Furthermore, PROTACs can be designed to achieve paralog-selective degradation. For example, a degrader based on the HAT inhibitor A-485 has been shown to selectively degrade EP300 in neuroblastoma models. acs.org Another degrader, BT-O2C, demonstrates improved selectivity for p300 and a faster onset of action. rsc.org

Another innovative strategy involves the use of photoreleasable inhibitors. This approach allows for the spatial and temporal control of inhibitor activity. nih.gov By incubating cells with a "caged" inhibitor that is activated by light, researchers can precisely control when and where the inhibitor becomes active, potentially minimizing systemic side effects. nih.gov

Nanoparticle-based delivery systems also hold promise for targeted therapy. For instance, nano-selenium has been used as a delivery system for a peptide-based PROTAC targeting p300. researchgate.net These nanocarriers can improve the bioavailability and tumor-targeting of the therapeutic agent.

Table 4: Advanced Drug Delivery Strategies

| Strategy | Description | Preclinical Findings |

|---|---|---|

| PROTACs | Bifunctional molecules that induce protein degradation. | dCBP-1 and JQAD1 show high activity; paralog-selective degradation is achievable. rsc.orgmdpi.comacs.org |

| Photoreleasable Inhibitors | "Caged" inhibitors activated by light for spatiotemporal control. | Proof-of-concept demonstrated for light-controlled release and target engagement. nih.gov |

| Nanoparticle Delivery | Use of nanocarriers to improve drug delivery and targeting. | Nano-selenium used to deliver a p300-targeting peptide PROTAC. researchgate.net |

Structural Biology and Molecular Recognition Studies for Inhibitor Design

A fundamental aspect of developing novel and improved EP300/CREBBP modulators is a deep understanding of their three-dimensional structure and the molecular interactions that govern ligand binding. Structural biology and molecular recognition studies are providing invaluable insights for rational inhibitor design.

High-resolution crystal structures of the EP300/CREBBP domains in complex with inhibitors have revealed key binding interactions. For example, the crystal structure of the CPI-1612/EP300 complex has guided the synthesis of analogs for developing degraders. biorxiv.org Similarly, molecular docking studies have been used to understand the binding modes of inhibitors like QP6 and to guide further optimization. edpsciences.org

These structural insights are crucial for designing inhibitors with improved potency and selectivity. By understanding the specific amino acid residues that interact with a ligand, medicinal chemists can modify the chemical scaffold to enhance binding affinity and exploit subtle differences between the EP300 and CREBBP active sites to achieve paralog selectivity. acs.org

Furthermore, structural studies can help in the design of allosteric modulators. Unlike inhibitors that bind to the active site, allosteric modulators bind to a different site on the protein and alter its conformation and activity. edpsciences.org This approach can offer a different mechanism of action and potentially a different side-effect profile.

The continuous advancement in techniques like X-ray crystallography and cryo-electron microscopy will undoubtedly fuel the discovery of next-generation EP300/CREBBP inhibitors and activators with superior therapeutic properties. nih.gov

Q & A

Q. How can researchers mitigate off-target effects in this compound functional studies?

- Methodological Answer: Use orthogonal validation with CRISPR-Cas9 (e.g., EP300/CREBBP double knockouts) and pharmacologic rescue experiments (e.g., exogenous acetate supplementation). Profile off-target binding via CETSA (Cellular Thermal Shift Assay) or Drug Affinity Responsive Target Stability (DARTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.